Hydroxylamine, n-ethyl-, hydrochloride
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Overview
Description
Hydroxylamine, n-ethyl-, hydrochloride is an organic compound with the chemical formula C2H8ClNO. It is a derivative of hydroxylamine where the hydrogen atom is replaced by an ethyl group. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, n-ethyl-, hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, n-ethyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce various amines.
Scientific Research Applications
Hydroxylamine, n-ethyl-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is employed in the study of enzyme mechanisms and as a tool for modifying biological molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroxylamine, n-ethyl-, hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparison with Similar Compounds
Hydroxylamine, n-ethyl-, hydrochloride can be compared with other similar compounds such as:
Hydroxylamine hydrochloride: A simpler derivative without the ethyl group.
N,N-Diethylhydroxylamine: A compound with two ethyl groups attached to the nitrogen atom.
Hydroxylamine-O-sulfonic acid: A derivative with a sulfonic acid group.
The uniqueness of this compound lies in its specific reactivity and the presence of the ethyl group, which can influence its chemical behavior and applications.
References
- NIST Chemistry WebBook
- Wikipedia - Hydroxylamine
- MDPI - Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines
- Organic Chemistry Portal - Hydroxylamine synthesis by oxidation
- MDPI - Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines
Properties
IUPAC Name |
ethyl(hydroxy)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZZYVWUGIPISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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